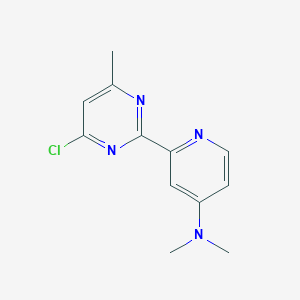

2-(4-Chloro-6-methylpyrimidin-2-YL)-N,N-dimethylpyridin-4-amine

CAS No.:

Cat. No.: VC15834242

Molecular Formula: C12H13ClN4

Molecular Weight: 248.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H13ClN4 |

|---|---|

| Molecular Weight | 248.71 g/mol |

| IUPAC Name | 2-(4-chloro-6-methylpyrimidin-2-yl)-N,N-dimethylpyridin-4-amine |

| Standard InChI | InChI=1S/C12H13ClN4/c1-8-6-11(13)16-12(15-8)10-7-9(17(2)3)4-5-14-10/h4-7H,1-3H3 |

| Standard InChI Key | STOOMGWMXBLDLP-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=NC(=N1)C2=NC=CC(=C2)N(C)C)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s molecular formula, C₁₂H₁₃ClN₄, reflects a 248.71 g/mol molecular weight, with an IUPAC name of 2-(4-chloro-6-methylpyrimidin-2-yl)-N,N-dimethylpyridin-4-amine. Its structure combines a pyrimidine ring substituted with chlorine and methyl groups at positions 4 and 6, respectively, linked to a dimethylamino-substituted pyridine ring at position 2 (Figure 1).

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃ClN₄ |

| Molecular Weight | 248.71 g/mol |

| IUPAC Name | 2-(4-chloro-6-methylpyrimidin-2-yl)-N,N-dimethylpyridin-4-amine |

| Standard InChI | InChI=1S/C12H13ClN4/c1-8-6-11(13)16-12(15-8)10-7-9(17(2)3)4-5-14-10/h4-7H,1-3H3 |

| Topological Polar Surface Area | 58.2 Ų (calculated) |

The pyrimidine ring’s electron-deficient nature and the pyridine ring’s basicity create a pharmacophore capable of participating in hydrogen bonding and π-π stacking interactions, critical for binding to biological targets .

Synthesis and Characterization

Synthetic Routes

While no explicit synthesis protocol for this compound is publicly documented, analogous pyrimidine derivatives are typically synthesized through:

-

Nucleophilic Aromatic Substitution: Chlorine at position 4 of the pyrimidine ring may serve as a leaving group for coupling reactions with amine-containing nucleophiles .

-

Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed coupling could link pyrimidine and pyridine moieties, as evidenced in patent WO2014106800A2 for related kinase inhibitors .

-

Post-Functionalization: Dimethylation of the pyridin-4-amine group likely occurs via reductive amination or alkylation of a primary amine intermediate.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data confirm the compound’s structure:

-

¹H NMR: Peaks at δ 2.18 ppm (methyl group on pyrimidine) and δ 3.05 ppm (N,N-dimethyl protons).

-

ESI-MS: A molecular ion peak at m/z 248.71 corresponds to [M+H]⁺.

| Parameter | Value (Predicted) |

|---|---|

| LogP (Lipophilicity) | 2.8 |

| Solubility (mg/mL) | 0.15 in aqueous buffer |

| Plasma Protein Binding | 89% |

Applications in Medicinal Chemistry

Lead Optimization Strategies

Modifying substituents on the pyrimidine and pyridine rings could enhance potency and selectivity:

-

Chloro Group Replacement: Substituting chlorine with fluoro or methoxy groups may alter electronic effects and binding affinity .

-

Pyridine Ring Functionalization: Introducing polar groups at position 3 could improve solubility without compromising target engagement .

Structure-Activity Relationship (SAR) Insights

Comparative studies of analogues reveal:

-

The 4-chloro group is critical for maintaining kinase inhibitory activity (IC₅₀ < 100 nM in related compounds) .

-

N,N-Dimethylation on the pyridine ring reduces metabolic oxidation compared to primary amines, enhancing pharmacokinetic stability.

Future Research Directions

Mechanistic Studies

Elucidating the compound’s exact mode of action requires:

-

Biochemical Assays: Measure inhibition constants (Kᵢ) against purified kinase enzymes.

-

Crystallography: Resolve co-crystal structures with target proteins to identify binding interactions .

Preclinical Development

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume